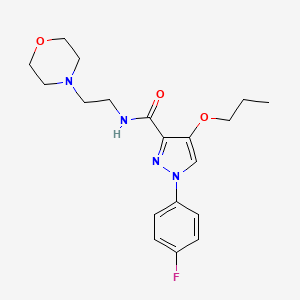
1-(4-fluorophenyl)-N-(2-morpholinoethyl)-4-propoxy-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorophenyl)-N-(2-morpholinoethyl)-4-propoxy-1H-pyrazole-3-carboxamide, also known as FMPP, is a chemical compound that has been extensively studied for its potential use in scientific research. FMPP belongs to the class of pyrazole derivatives and has been found to have various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
1-(4-fluorophenyl)-N-(2-morpholinoethyl)-4-propoxy-1H-pyrazole-3-carboxamide, as part of the broader chemical family of pyrazole derivatives, has not been directly cited in available literature. However, related compounds have been synthesized and characterized, offering potential insights into applications and methodologies that could apply to this specific compound. For instance, the synthesis and characterization of similar pyrazole derivatives have been extensively explored for their structural properties and potential applications in medicinal chemistry and material science. The synthesis of fluorinated pyrazoles, for example, has been described as a method to obtain functionalized compounds for further chemical modifications, suggesting a pathway for the synthesis of this compound for research purposes (Surmont et al., 2011).
Antimicrobial and Anticancer Activity
The exploration of antimicrobial and anticancer activities is a significant application area for pyrazole derivatives. For instance, novel pyrazoline derivatives have demonstrated potent antimicrobial activity, highlighting the potential for this compound to serve a similar role. These compounds have shown efficacy against a range of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents (Janakiramudu et al., 2017). Additionally, various pyrazole derivatives have been synthesized and evaluated for their cytotoxic effects against cancer cell lines, indicating the potential of this chemical family in cancer research. Specific compounds have shown promising cytotoxicity against breast cancer cell lines, suggesting a pathway for investigating this compound in oncological studies (Ahsan et al., 2018).
Kinase Inhibition and GPR39 Agonism
The role of pyrazole derivatives in kinase inhibition and G protein-coupled receptor (GPR) agonism highlights another area of scientific research application. Pyrazolone-based compounds have been identified as class II c-Met inhibitors, offering insights into designing more selective analogs for therapeutic applications in c-Met-dependent tumors (Liu et al., 2012). Furthermore, kinase inhibitors have been repurposed as GPR39 agonists, demonstrating the versatility of pyrazole derivatives in modulating different biological targets, which could extend to the study and application of this compound (Sato et al., 2016).
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-N-(2-morpholin-4-ylethyl)-4-propoxypyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN4O3/c1-2-11-27-17-14-24(16-5-3-15(20)4-6-16)22-18(17)19(25)21-7-8-23-9-12-26-13-10-23/h3-6,14H,2,7-13H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJWQQBRZLVKGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)NCCN2CCOCC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-methoxyethyl)-N-(2-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2904688.png)
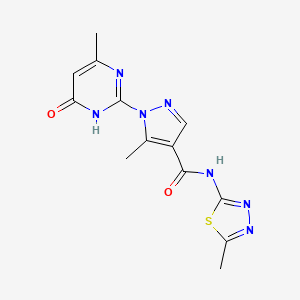
![7-ethoxy-2-(4-ethoxyphenyl)-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2904692.png)
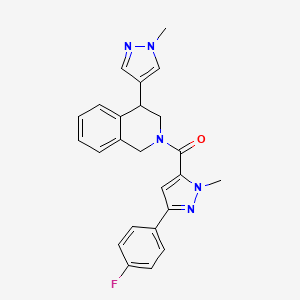
![2-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2904694.png)
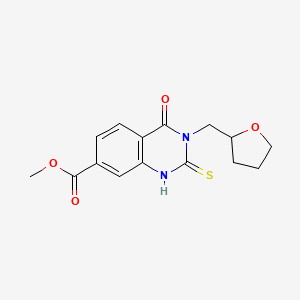
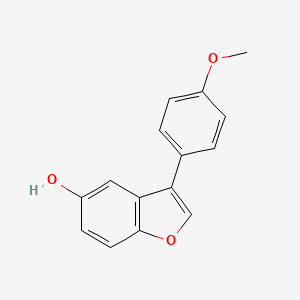
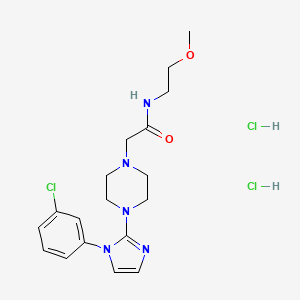
![N-[(Z)-2-(4-tert-butylbenzenesulfonyl)-2-nitroethenyl]-4-phenoxyaniline](/img/structure/B2904699.png)
![[3-(2-Ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2904702.png)
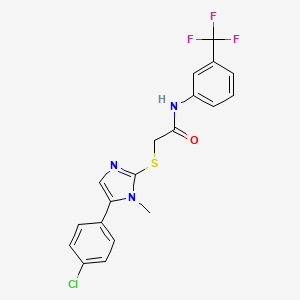

![3-(2-Methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]chromen-4-one](/img/structure/B2904708.png)
![4-tert-butyl-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2904711.png)